molecular formula C15H26O B1675060 Juniperol CAS No. 465-24-7

Juniperol

Cat. No.: B1675060
CAS No.: 465-24-7
M. Wt: 222.37 g/mol
InChI Key: MNNFKQAYXGEKFA-MUGBGTHKSA-N
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Description

Juniperol is a sesquiterpenoid, a class of terpenes consisting of three isoprene units It is a naturally occurring compound found in various plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of longiborneol involves several steps, starting from readily available starting materials. One notable method involves the use of a functionalized camphor strategy. This approach utilizes a topologically complex bicyclo[2.2.1] starting material accessed through a scaffold rearrangement of (S)-carvone. The synthesis route includes various late-stage C-H functionalization tactics, such as allylic oxidation, undirected dioxirane C-H oxidation, oxysilane-directed C-H silylation, and oxime-directed C-H acetoxylation .

Industrial Production Methods: Industrial production of longiborneol is not well-documented, but it is likely that similar synthetic routes are employed on a larger scale. The use of efficient and scalable synthetic methods, such as those involving functionalized camphor strategies, would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions: Juniperol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of longiborneol include oxidizing agents like dioxiranes and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed: The major products formed from the reactions of longiborneol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can introduce hydroxyl groups at various positions on the longiborneol skeleton, leading to the formation of hydroxylated derivatives .

Scientific Research Applications

Juniperol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for synthesizing other complex molecules. In biology, longiborneol and its derivatives have been studied for their potential antimicrobial and antifungal properties. In medicine, longiborneol is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of longiborneol involves its interaction with specific molecular targets and pathways. Juniperol synthase, an enzyme responsible for its biosynthesis, plays a crucial role in its production. The compound exerts its effects by interacting with various enzymes and receptors, modulating their activity and influencing cellular processes. For example, longiborneol has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of mycotoxins, thereby reducing their production .

Comparison with Similar Compounds

Juniperol is structurally related to other sesquiterpenoids, such as longifolene and culmorin These compounds share similar biosynthetic pathways and structural features but differ in their specific functional groups and biological activitiesSimilar compounds include longifolene, culmorin, and other sesquiterpenoids with related structures .

Conclusion

This compound is a fascinating sesquiterpenoid with diverse applications in chemistry, biology, and medicine Its unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic use

Properties

CAS No.

465-24-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(8S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3/t10?,11?,12-,14?,15?/m0/s1

InChI Key

MNNFKQAYXGEKFA-MUGBGTHKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@]2([C@H]3O)C)(C)C

SMILES

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C

Canonical SMILES

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Longiborneol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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